2-Difluoromethoxy-4-methylbenzenesulfonyl chloride
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Overview
Description
2-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by sulfonylation. One common method involves the reaction of 4-methylphenol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)-4-methylphenol. This intermediate is then treated with chlorosulfonic acid to yield the desired sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups on the benzene ring can facilitate electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules . The difluoromethoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-methylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Methylbenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain transformations.
2-(Difluoromethoxy)benzenesulfonyl chloride: Similar structure but without the methyl group on the benzene ring.
Uniqueness
The presence of both the difluoromethoxy and sulfonyl chloride groups in 2-(difluoromethoxy)-4-methylbenzene-1-sulfonyl chloride makes it a versatile reagent in organic synthesis. The difluoromethoxy group can enhance the compound’s stability and reactivity, while the sulfonyl chloride group provides a reactive site for further functionalization .
Properties
CAS No. |
187471-33-6 |
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Molecular Formula |
C8H7ClF2O3S |
Molecular Weight |
256.65 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-5-2-3-7(15(9,12)13)6(4-5)14-8(10)11/h2-4,8H,1H3 |
InChI Key |
LGRLLBCBUSQRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC(F)F |
Origin of Product |
United States |
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